
1H-Azepine, 2,2-diethoxyhexahydro-1-methyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Azepine, 2,2-diethoxyhexahydro-1-methyl- is a seven-membered heterocyclic compound with the molecular formula C11H23NO2
Méthodes De Préparation
The synthesis of 1H-Azepine, 2,2-diethoxyhexahydro-1-methyl- can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of diethoxy compounds with hexahydro-1-methyl-azepine under acidic or basic conditions can lead to the formation of the desired compound. Industrial production methods often involve optimizing these reaction conditions to achieve higher yields and purity.
Analyse Des Réactions Chimiques
1H-Azepine, 2,2-diethoxyhexahydro-1-methyl- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound can lead to the formation of corresponding ketones or aldehydes, while reduction can yield alcohols or amines.
Applications De Recherche Scientifique
1H-Azepine, 2,2-diethoxyhexahydro-1-methyl- has several scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it has been studied for its potential as a bioactive compound with antimicrobial and antifungal properties. In medicine, research is ongoing to explore its potential as a therapeutic agent for various diseases. Additionally, in the industry, it is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1H-Azepine, 2,2-diethoxyhexahydro-1-methyl- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties. The exact molecular targets and pathways involved can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
1H-Azepine, 2,2-diethoxyhexahydro-1-methyl- can be compared with other similar compounds such as azepane, azepinone, and benzazepine. While all these compounds share a seven-membered ring structure, they differ in their substituents and functional groups, leading to variations in their chemical properties and applications. For instance, azepane is a saturated compound with no double bonds, while azepinone contains a carbonyl group, and benzazepine has a fused benzene ring. These differences make each compound unique and suitable for specific applications.
Propriétés
Numéro CAS |
33324-50-4 |
|---|---|
Formule moléculaire |
C11H23NO2 |
Poids moléculaire |
201.31 g/mol |
Nom IUPAC |
2,2-diethoxy-1-methylazepane |
InChI |
InChI=1S/C11H23NO2/c1-4-13-11(14-5-2)9-7-6-8-10-12(11)3/h4-10H2,1-3H3 |
Clé InChI |
HZKNBGBRLSSQQG-UHFFFAOYSA-N |
SMILES canonique |
CCOC1(CCCCCN1C)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


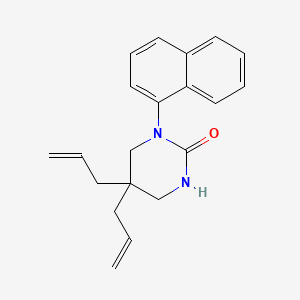

![Benzo[h]quinolin-4-ol, 6-chloro-1,2,3,4-tetrahydro-](/img/structure/B14677566.png)

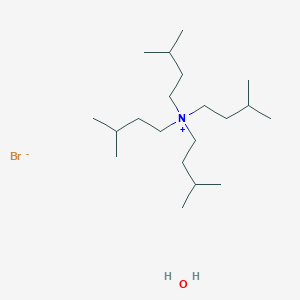
![4-[[2-Chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]methyl]benzenesulfonyl fluoride;ethanesulfonic acid](/img/structure/B14677577.png)
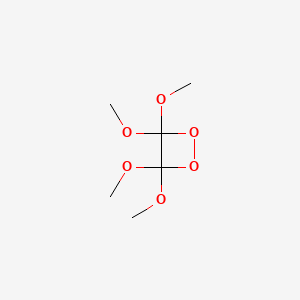
![L-Cysteine, S-(2-methoxy-2-oxoethyl)-N-[N-[N-[N-(1-oxopropyl)-L-phenylalanyl]-L-leucyl]glycyl]-, methyl ester](/img/structure/B14677600.png)
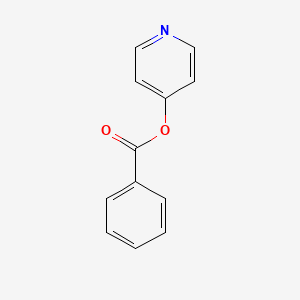
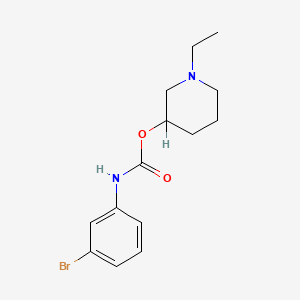

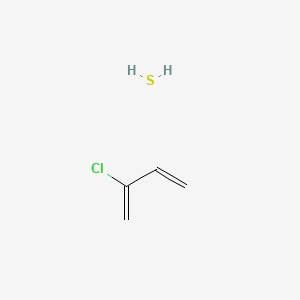

![4-[(E)-(4-Butoxyphenyl)diazenyl]phenyl butanoate](/img/structure/B14677624.png)
